Cas no 1797017-23-2 (3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride)

3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride 化学的及び物理的性質
名前と識別子
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- 3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride
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3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155508-2.5g |
3-[methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
1797017-23-2 | 95% | 2.5g |
$1931.0 | 2023-02-14 | |
Enamine | EN300-155508-5.0g |
3-[methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
1797017-23-2 | 95% | 5.0g |
$2858.0 | 2023-02-14 | |
Enamine | EN300-155508-0.1g |
3-[methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
1797017-23-2 | 95% | 0.1g |
$342.0 | 2023-02-14 | |
Enamine | EN300-155508-10.0g |
3-[methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
1797017-23-2 | 95% | 10.0g |
$4236.0 | 2023-02-14 | |
Enamine | EN300-155508-1.0g |
3-[methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
1797017-23-2 | 95% | 1g |
$0.0 | 2023-06-08 | |
1PlusChem | 1P01AG8Z-10g |
3-[methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
1797017-23-2 | 95% | 10g |
$5298.00 | 2023-12-20 | |
Aaron | AR01AGHB-10g |
3-[methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
1797017-23-2 | 95% | 10g |
$5850.00 | 2023-12-14 | |
Enamine | EN300-155508-2500mg |
3-[methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
1797017-23-2 | 95.0% | 2500mg |
$1931.0 | 2023-09-25 | |
Enamine | EN300-155508-5000mg |
3-[methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
1797017-23-2 | 95.0% | 5000mg |
$2858.0 | 2023-09-25 | |
1PlusChem | 1P01AG8Z-100mg |
3-[methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride |
1797017-23-2 | 95% | 100mg |
$415.00 | 2025-03-19 |
3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochlorideに関する追加情報
Comprehensive Overview of 3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride (CAS No. 1797017-23-2)
3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride (CAS No. 1797017-23-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug development and medicinal chemistry. The presence of both amino and carboxylic acid functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for piperidine-based compounds has surged due to their role in designing central nervous system (CNS) therapeutics. Researchers are particularly interested in 3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride for its potential as a bioactive scaffold. Its unique structural features, including the methyl group and dihydrochloride salt form, enhance its solubility and stability, making it suitable for various experimental and industrial applications.
The compound's CAS No. 1797017-23-2 is frequently searched in academic and industrial databases, reflecting its growing relevance. Users often inquire about its synthesis methods, physicochemical properties, and potential therapeutic uses. For instance, questions like "How to synthesize 3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride?" or "What are the applications of piperidine derivatives in drug discovery?" are common in search engines and AI-driven platforms. These queries highlight the compound's importance in modern research.
From a biochemical perspective, 3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride exhibits promising interactions with neurotransmitter receptors. This property aligns with current trends in neuroscience, where targeted drug delivery and receptor modulation are hot topics. The compound's ability to act as a ligand or precursor for G-protein-coupled receptors (GPCRs) further underscores its potential in developing treatments for neurological disorders.
In addition to its pharmaceutical applications, 3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride is also explored in peptide chemistry. Its amino acid-like structure allows it to be incorporated into peptide chains, enabling the creation of novel bioconjugates. This versatility makes it a valuable tool for researchers working on protein engineering and biomaterial design, areas that are currently at the forefront of biotechnology.
The compound's dihydrochloride salt form (CAS No. 1797017-23-2) is another aspect of interest. Salt forms are often preferred in drug formulation due to their improved bioavailability and storage stability. This aligns with the pharmaceutical industry's focus on formulation optimization, a topic frequently discussed in drug development circles. Questions such as "Why are salt forms used in pharmaceuticals?" or "How does 3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride compare to its free base?" are commonly encountered.
From a synthetic chemistry standpoint, the preparation of 3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride involves multi-step reactions, including amination, alkylation, and salt formation. These processes are often optimized for yield and purity, which are critical parameters for industrial-scale production. The compound's chirality is another area of exploration, as enantiopure forms may exhibit distinct pharmacological activities.
In conclusion, 3-Methyl(piperidin-4-yl)aminopropanoic Acid Dihydrochloride (CAS No. 1797017-23-2) is a multifaceted compound with broad applications in pharmaceutical research, neuroscience, and biotechnology. Its structural uniqueness and functional diversity make it a subject of ongoing investigation, particularly in the context of drug discovery and biomolecular engineering. As research progresses, this compound is likely to play an even more significant role in advancing scientific and medical innovations.
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